1-(Chloromethyl)-3-methyl-1H-pyrazole

N-alkylation electrophilic reactivity regiochemistry

1-(Chloromethyl)-3-methyl-1H-pyrazole (CAS 1393525-11-5) is a heterocyclic building block of molecular formula C₅H₇ClN₂ and molecular weight 130.57 g·mol⁻¹, featuring a chloromethyl substituent at the N1 position and a methyl group at the C3 position of the pyrazole ring. The compound belongs to the N1-halomethylpyrazole subclass, in which the electrophilic –CH₂Cl group is attached directly to the endocyclic nitrogen, distinguishing it mechanistically from C-chloromethyl regioisomers that bear the reactive moiety on a ring carbon.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
Cat. No. B12222235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-3-methyl-1H-pyrazole
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)CCl
InChIInChI=1S/C5H7ClN2/c1-5-2-3-8(4-6)7-5/h2-3H,4H2,1H3
InChIKeyPACYZGOFAIRWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-3-methyl-1H-pyrazole: Core Properties and Procurement Identity for the N1-Chloromethyl-3-methylpyrazole Scaffold


1-(Chloromethyl)-3-methyl-1H-pyrazole (CAS 1393525-11-5) is a heterocyclic building block of molecular formula C₅H₇ClN₂ and molecular weight 130.57 g·mol⁻¹, featuring a chloromethyl substituent at the N1 position and a methyl group at the C3 position of the pyrazole ring . The compound belongs to the N1-halomethylpyrazole subclass, in which the electrophilic –CH₂Cl group is attached directly to the endocyclic nitrogen, distinguishing it mechanistically from C-chloromethyl regioisomers that bear the reactive moiety on a ring carbon [1]. Its primary utility lies in nucleophilic substitution chemistry, where it serves as an N-alkylating agent to install the (3-methylpyrazol-1-yl)methyl fragment onto amines, thiols, alcohols, and other nucleophiles, enabling rapid assembly of functionalized heterocyclic intermediates for agrochemical and pharmaceutical research [2].

Why 1-(Chloromethyl)-3-methyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Chloromethyl Derivatives in Synthetic Workflows


Substituting 1-(Chloromethyl)-3-methyl-1H-pyrazole with an in-class analog—such as 1-(chloromethyl)-1H-pyrazole (lacking the C3-methyl), 3-(chloromethyl)-1-methyl-1H-pyrazole (the C-electrophile regioisomer), or 1-(bromomethyl)-3-methyl-1H-pyrazole (the bromo analog)—introduces distinct and often detrimental changes in regiochemical outcome, electrophilic reactivity profile, and downstream functionalization potential. The N1-chloromethyl group makes this compound an N-alkylating agent that transfers a pyrazole ring with a methyl substituent pre-installed at C3, whereas C3-chloromethyl regioisomers behave as C-electrophiles and yield products with the pyrazole N1–N2 pair free for metal coordination or hydrogen bonding [1]. The 3-methyl substituent further provides a steric and electronic bias that enables regioselective deprotonation at the C5 position—a reactivity handle completely absent in the 5-methyl isomer [2]. These positional differences translate into divergent synthetic routes, product architectures, and biological target profiles that cannot be reconciled by simple analog swapping.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-3-methyl-1H-pyrazole Versus Closest Analogs and Regioisomers


N1-Chloromethyl Electrophile vs. C3-Chloromethyl Electrophile: Divergent Alkylation Chemistry and Product Architecture

The defining structural feature of 1-(Chloromethyl)-3-methyl-1H-pyrazole is the chloromethyl group bonded to N1, which makes it an N-alkylating agent that transfers the intact (3-methylpyrazol-1-yl)methyl unit. In contrast, the regioisomer 3-(chloromethyl)-1-methyl-1H-pyrazole (CAS 84547-64-8) carries the chloromethyl on C3 and behaves as a C-electrophile; its nucleophilic substitution products retain the N1-methyl group and the pyrazole N2 lone pair available for metal coordination [1]. This distinction is not academic—Grotjahn et al. (2002) exploited C3-chloromethyl pyrazoles specifically to generate thioether and phosphine ligands where the free ring N–H (or N–R) is geometrically positioned for hydrogen bonding to metal-bound substrates, a design feature that would be impossible with the N1-chloromethyl isomer [1]. The N1-chloromethyl compound therefore occupies a distinct and non-interchangeable niche as a reagent for installing N-functionalized pyrazole motifs, whereas the C3-chloromethyl isomer is selected when the pyrazole nitrogen must remain unsubstituted for downstream coordination chemistry.

N-alkylation electrophilic reactivity regiochemistry ligand design

3-Methyl Steric Directing Effect: Regioselective N1-Functionalization Enabled by C3 Substitution

The 3-methyl substituent on the pyrazole ring provides a critical steric directing effect that favors electrophilic attack at N1 over N2. Huang et al. (2017) systematically demonstrated that 3-substituted pyrazoles undergo N1-selective alkylation, arylation, and heteroarylation using K₂CO₃-DMSO conditions, with regiochemistry confirmed by 25 X-ray crystallographic structures [1]. DFT calculations at the B3LYP/6-31G**(d) level justified the regioselectivity on thermodynamic grounds [1]. In contrast, unsubstituted pyrazole or pyrazoles lacking a C3 substituent typically give mixtures of N1 and N2 regioisomers upon electrophilic substitution, requiring chromatographic separation and reducing effective yield of the desired isomer. For chloromethylation specifically, the 3-methyl group directs the incoming chloromethyl electrophile to N1, thereby enabling cleaner synthesis of 1-(Chloromethyl)-3-methyl-1H-pyrazole with reduced N2-isomer contamination compared to the chloromethylation of unsubstituted pyrazole [2]. A consistent steric effect on ¹H and ¹³C NMR chemical shifts was observed across N-alkyl pyrazole analogues, providing a reliable spectroscopic fingerprint for regioisomer assignment [1].

regioselective synthesis N1-alkylation steric bias DFT calculation

Deprotonation Reactivity: 3-Methyl vs. 5-Methyl Pyrazole Ring C–H Acidity Differentiation

Ahmed et al. (2016) reported a striking reactivity dichotomy between 3-alkyl and 5-alkyl pyrazole isomers: N-protected 3-methyl-1-THP-pyrazole is readily deprotonated by nBuLi at the C5 ring position at −78 °C, whereas 5-methyl-1-THP-pyrazole is completely unreactive under identical conditions [1]. Computational analysis revealed that this is not due to the conventionally invoked 'adjacent lone pair effect' but rather to diminished π-resonance and altered electrostatic interactions in the 5-alkyl isomer [1]. For 1-(Chloromethyl)-3-methyl-1H-pyrazole, this means the C5 position remains amenable to lithiation and subsequent trapping with electrophiles, enabling sequential C5-functionalization after N1-chloromethyl installation. The 5-methyl regioisomer (1-(chloromethyl)-5-methyl-1H-pyrazole) would lack this C–H acidity handle entirely, limiting further ring elaboration. This differential reactivity has been exploited in telescoping syntheses of 3,5-dialkylpyrazoles [1].

C–H deprotonation regioselective functionalization organolithium chemistry adjacent lone pair effect

Chloromethyl vs. Bromomethyl Leaving Group: Tunable Electrophilicity for Controlled Alkylation Kinetics

The chloromethyl group (–CH₂Cl) in 1-(Chloromethyl)-3-methyl-1H-pyrazole provides intermediate electrophilic reactivity compared to the more labile bromomethyl analog 1-(bromomethyl)-3-methyl-1H-pyrazole. In the general context of halomethyl heterocycles, chloride is a poorer leaving group than bromide in SN2 displacements (typical relative rates for primary alkyl halides: Br ≈ 30–60× Cl under standardized conditions), offering greater kinetic selectivity and reduced background hydrolysis during storage and handling [1]. This moderated reactivity is advantageous when alkylating polyfunctional nucleophiles (e.g., substrates containing both amine and thiol groups) where over-alkylation or non-selective reactivity must be avoided. The bromide analog, while more reactive, is more prone to hydrolytic degradation and may require anhydrous handling and low-temperature storage, whereas the chloromethyl compound can typically be stored at 2–8 °C with standard moisture exclusion [2].

leaving group ability SN2 reactivity halomethyl electrophiles chemoselectivity

Positional Isomer Discrimination in Biological Target Engagement: ADH Inhibition as a Model System

Fries et al. (1979) evaluated a series of 3-substituted pyrazole derivatives as inhibitors of horse liver alcohol dehydrogenase (ADH) and compared them directly with the corresponding 4-substituted isomers [1]. The 3-substituted pyrazoles—including 3-(chloromethyl)pyrazole (compound 4, the C3-chloromethyl positional isomer of 1-(Chloromethyl)-3-methyl-1H-pyrazole)—bound to the enzyme-NAD⁺ complex with dissociation constants (Kd) ranging from 40 to 200 μM. Critically, the 4-(chloromethyl)pyrazole isomer behaved differently: it formed a slowly dissociable ternary complex (enzyme-NAD⁺-pyrazole) with a dissociation rate constant of approximately 10⁻³ s⁻¹, and additionally inactivated the enzyme through non-specific alkylation of multiple cysteine sulfur atoms in the protein [1]. These data establish that the position of the chloromethyl substituent on the pyrazole ring fundamentally alters both the binding affinity and the mechanism of protein interaction—a principle that extends to N1-chloromethyl vs. C-chloromethyl differentiation relevant to 1-(Chloromethyl)-3-methyl-1H-pyrazole.

alcohol dehydrogenase enzyme inhibition positional isomer dissociation constant

Isomeric Distribution in 3(5)-Methylpyrazole Chemistry: Quantitative Tautomer Preference Informing Synthetic Planning

Claramunt et al. (2019) quantitatively characterized the reaction of 3(5)-methyl-1H-pyrazole with chloroform under phase-transfer catalysis conditions, revealing that the four possible tris-pyrazolylmethane isomers (333, 335, 355, 555) are formed in proportions corresponding to the polynomial expansion (a + b)³ with a = 0.6 (3-methyl preference) and b = 0.4 (5-methyl preference) [1]. This 60:40 intrinsic bias toward the 3-methyl tautomer means that in the tautomeric equilibrium of the starting 3(5)-methyl-1H-pyrazole, the 3-methyl form predominates. For the synthesis of 1-(Chloromethyl)-3-methyl-1H-pyrazole via chloromethylation of 3-methylpyrazole, this tautomeric preference directly translates to a favorable equilibrium position that favors N1-chloromethylation of the 3-methyl tautomer over the 5-methyl tautomer, contributing to cleaner product profiles. The overall isolated yield of the four isomers was 46% (0.94 g from scaled reaction), with individual masses of 0.20 g (333), 0.45 g (335), 0.24 g (355), and 0.05 g (555) [1].

tautomerism isomer distribution phase-transfer catalysis polynomial expansion

Optimal Research and Industrial Application Scenarios for 1-(Chloromethyl)-3-methyl-1H-pyrazole Based on Verified Differentiation Evidence


Synthesis of N1-(Pyrazol-1-ylmethyl)-Functionalized Pharmacophores Requiring a Pre-Installed C3-Methyl Group

When a medicinal chemistry program requires installation of a (3-methylpyrazol-1-yl)methyl fragment onto a nucleophilic scaffold—such as an amine, alcohol, or thiol—1-(Chloromethyl)-3-methyl-1H-pyrazole is the direct alkylating reagent of choice. The N1-chloromethyl electrophile undergoes SN2 displacement to introduce the intact pyrazole ring with the methyl group already positioned at C3, eliminating the need for post-alkylation C–H functionalization [1]. This contrasts with using 3-(chloromethyl)-1-methyl-1H-pyrazole, which yields C3-linked products with a different connectivity and leaves N2 available for metal binding rather than being blocked as an ammonium center [1]. The regioselective N1-alkylation chemistry established by Huang et al. (2017) supports that this compound can be synthesized and utilized with high isomeric fidelity when the 3-methyl directing group is present [2].

Agrochemical Intermediate for Isoxazoline Herbicides Requiring N1-Chloromethyl Pyrazole Building Blocks

Patent literature identifies N1-chloromethyl pyrazole derivatives as key intermediates in the production of isoxazoline herbicides with demonstrated crops-weeds selectivity [1]. The pre-installed 3-methyl group on 1-(Chloromethyl)-3-methyl-1H-pyrazole provides the correct substitution pattern for specific herbicide scaffolds without requiring additional C–C bond-forming steps at the pyrazole ring. The compound's intermediate electrophilicity (chloride leaving group) enables controlled coupling with nucleophilic agrochemical precursors, avoiding the excessive reactivity and handling challenges of the bromomethyl analog.

Scaffold for Sequential C5-Functionalization via Directed ortho-Metalation After N1-Chloromethyl Installation

The 3-methyl group preserves C5 C–H acidity, enabling deprotonation by organolithium bases at low temperature for subsequent electrophilic quenching [1]. This creates a sequential functionalization pathway: (i) chloromethylation at N1 to install the electrophilic handle, (ii) nucleophilic displacement to attach the first diversity element, and (iii) lithiation-electrophile trapping at C5 to introduce a second point of diversity. The isomeric 1-(chloromethyl)-5-methyl-1H-pyrazole cannot undergo this C5 deprotonation step, making the 3-methyl isomer uniquely suited for synthetic routes requiring orthogonal N1 and C5 elaboration [1].

Controlled-Alkylation Reagent for Polyfunctional Substrates Where Over-Reactivity Must Be Avoided

For substrates bearing multiple nucleophilic sites (e.g., polyamines, aminothiols, or heterocycles with competing reactive centers), the moderated electrophilicity of the chloromethyl group provides a kinetic selectivity window that the bromomethyl analog cannot offer [1]. The chloride leaving group reacts slowly enough to discriminate between nucleophiles of different strengths under controlled conditions (temperature, stoichiometry, solvent), reducing the formation of bis-alkylated byproducts. Procurement specifications of ≥97% purity with controlled isomeric impurity levels [2] ensure that the reagent itself does not introduce confounding variables into selectivity optimization studies.

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